BenchChemオンラインストアへようこそ!

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Fragment‑Based Drug Discovery Building Block Selection

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448073‑67‑3; molecular formula C₁₅H₁₅NO₄S; molecular weight 305.4 g·mol⁻¹) is a racemic pyrrolidine derivative that integrates a furan‑2‑carbonyl moiety with a 3‑phenylsulfonyl substituent on the pyrrolidine ring. The compound belongs to the phenylsulfonyl‑pyrrolidine class, a scaffold that has demonstrated biologically relevant interactions—including inhibition of metalloenzymes such as factor‑inhibiting hypoxia‑inducible factor (FIH) when appropriately elaborated.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 1448073-67-3
Cat. No. B2980837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1448073-67-3
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
InChIKeyDRUXMEAYPXKOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone – A Dual‑Pharmacophore Pyrrolidine Building Block


Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448073‑67‑3; molecular formula C₁₅H₁₅NO₄S; molecular weight 305.4 g·mol⁻¹) is a racemic pyrrolidine derivative that integrates a furan‑2‑carbonyl moiety with a 3‑phenylsulfonyl substituent on the pyrrolidine ring . The compound belongs to the phenylsulfonyl‑pyrrolidine class, a scaffold that has demonstrated biologically relevant interactions—including inhibition of metalloenzymes such as factor‑inhibiting hypoxia‑inducible factor (FIH) when appropriately elaborated [1]. Its bifunctional architecture makes it a strategic intermediate for medicinal chemistry campaigns that require both the hydrogen‑bond‑accepting furan carbonyl and the sterically demanding phenylsulfonyl group in a single, commercially available building block.

Why Furan‑2‑yl(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)methanone Cannot Be Replaced by Simpler Pyrrolidine Analogs


Structural modifications at the pyrrolidine 3‑position and the carbonyl heteroaryl ring profoundly alter the conformational landscape and target‑binding profile of sulfonyl‑pyrrolidine derivatives [1]. The phenylsulfonyl group at the 3‑position is not a passive appendage: it introduces a geometrically constrained hydrogen‑bond‑acceptor locus and steric bulk that can dictate selectivity over closely related enzymes, as evidenced by the FIH co‑crystal structure where the (R)‑3‑phenylsulfonyl‑pyrrolidine fragment occupies a well‑defined pocket [1]. Systematic replacement of the furan‑2‑carbonyl with thiophene or pyridine congeners alters electronic character and hydrogen‑bonding capacity, while relocation of the sulfonyl group to the 2‑methyl position shifts the spatial orientation of the key pharmacophore, rendering in‑class substitution unreliable without re‑optimisation [2].

Quantitative Comparator Evidence for Furan‑2‑yl(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)methanone


Molecular Weight and Pharmacophoric Completeness Versus the Unsubstituted Core (Furan‑2‑yl(pyrrolidin‑1‑yl)methanone, CAS 78504‑05‑9)

Adding the 3‑phenylsulfonyl group to the bare furan‑2‑yl(pyrrolidin‑1‑yl)methanone scaffold increases the molecular weight by 140.2 Da (from 165.19 to 305.4 g·mol⁻¹) and shifts the elemental composition by the equivalent of C₆H₅SO . This modification installs a sulfonyl oxygen pair that can serve as a zinc‑chelating or hydrogen‑bond‑accepting element, a feature absent in the des‑sulfonyl analog [1]. The larger, more polar surface area (C₁₅H₁₅NO₄S vs. C₉H₁₁NO₂) is expected to reduce passive membrane permeability while increasing the potential for directional polar interactions with protein targets, a trade‑off that must be factored into hit‑to‑lead optimization.

Medicinal Chemistry Fragment‑Based Drug Discovery Building Block Selection

Aromatic Heterocycle Comparison: Furan‑2‑carbonyl vs. Thiophene‑3‑carbonyl in the Phenylsulfonyl‑Pyrrolidine Series

Within the (3‑(phenylsulfonyl)pyrrolidin‑1‑yl)(heteroaryl)methanone series, the furan‑2‑carbonyl analogue (MW 305.4) differs from the thiophene‑3‑carbonyl analogue (MW 321.41) by the replacement of the furan oxygen (O) with a thiophene sulfur (S) at the heteroaryl ring [1]. This O→S substitution increases molecular weight by 16.0 Da and reduces hydrogen‑bond‑acceptor strength (oxygen vs. sulfur), which modulates both target‑binding affinity and metabolic susceptibility (e.g., furan is more prone to CYP‑mediated oxidation than thiophene). Published antimicrobial data on 1‑[(substituted‑phenyl)sulfonyl]pyrrolidin‑2‑ones demonstrate that subtle heteroaryl variations produce distinct minimum inhibitory concentration (MIC) profiles, confirming that the heteroaryl identity is not interchangeable [2].

Medicinal Chemistry Bioisostere Selection Lead Optimisation

Sulfonyl Group Positional Regioisomerism: 3‑Phenylsulfonyl vs. 2‑((phenylsulfonyl)methyl) Derivatives

Regioisomers of the phenylsulfonyl moiety on the pyrrolidine ring produce distinct three‑dimensional presentations of the sulfonyl pharmacophore. The 3‑phenylsulfonyl isomer (target compound) places the sulfonyl group directly on the ring C3, yielding a relatively rigid orientation that closely mimics the geometry observed in the FIH co‑crystal structure (PDB 8K73) where the (R)‑3‑phenylsulfonyl‑pyrrolidine fragment anchors the inhibitor via sulfonyl‑zinc coordination [1]. In contrast, the regioisomer Furan‑2‑yl(2‑((phenylsulfonyl)methyl)pyrrolidin‑1‑yl)methanone (MW 319.38) extends the sulfonyl away from the ring by a methylene spacer (C₅H₈NO‑SO₂‑CH₂‑Ph vs. C₅H₈NO‑SO₂‑Ph), introducing an additional rotatable bond that increases conformational flexibility while moving the sulfonyl group to a different spatial position . This positional shift can substantially alter target engagement, as evidenced by structure‑activity relationship (SAR) studies on related pyrrolidin‑2‑one sulfonamides where antimicrobial potency varied with sulfonyl placement [2].

Medicinal Chemistry Conformational Analysis Structure‑Activity Relationship

Racemate vs. Enantiopure Building Blocks: Implications for Asymmetric Target Engagement

Furan‑2‑yl(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)methanone is supplied as a racemate, whereas the individual (R)‑ and (S)‑enantiomers of 3‑(phenylsulfonyl)pyrrolidine are commercially available with enantiomeric excess ≥98% [1]. In the FIH co‑crystal structure (PDB 8K73), the inhibitor utilises the (R)‑configuration of the 3‑phenylsulfonyl‑pyrrolidine fragment for optimal zinc‑chelation geometry [1]. This implies that the racemic form is suitable for initial screening campaigns where both enantiomers are evaluated simultaneously, but for advanced lead optimisation or crystallography, the enantiopure building block provides a defined stereochemical starting point that matches the biologically relevant configuration.

Chiral Chemistry Target Selectivity Fragment Elaboration

High‑Impact Application Scenarios for Furan‑2‑yl(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)methanone


Fragment‑Based Screening Against Zinc‑Dependent Metalloenzymes (e.g., FIH, QC, MMPs)

The 3‑phenylsulfonyl‑pyrrolidine core has demonstrated zinc‑coordinating capacity in the FIH co‑crystal structure (PDB 8K73) [1]. The racemic furan‑2‑yl(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)methanone can serve as an entry fragment for crystallographic soaking experiments targeting metalloenzymes, where the furan carbonyl provides an additional hydrogen‑bonding vector for affinity maturation. The modest molecular weight (305.4) and the presence of the phenylsulfonyl zinc‑binding warhead align with fragment‑based drug discovery (FBDD) rule‑of‑three guidelines.

Structure‑Activity Relationship (SAR) Expansion of Sulfonamide‑Based Antimicrobial Leads

The literature on 1‑[(substituted‑phenyl)sulfonyl]pyrrolidin‑2‑ones establishes that phenylsulfonyl‑pyrrolidine derivatives exhibit meaningful antimicrobial activity that varies with heteroaryl and sulfonyl substitution patterns [2]. The target compound, with its furan‑2‑carbonyl substituent at the pyrrolidine nitrogen, extends this SAR space and can be used to probe the effect of replacing a lactam carbonyl (pyrrolidin‑2‑one) with a furan‑carbonyl exocyclic ketone on antimicrobial potency and selectivity.

Chemical Biology Probe Design for Hypoxia‑Signalling Pathway Enzymes

The FIH co‑crystal structure (PDB 8K73) demonstrates that the (R)‑3‑phenylsulfonyl‑pyrrolidine fragment can be elaborated into a potent FIH inhibitor by appending an appropriate heterocyclic substituent to the pyrrolidine nitrogen [1]. The target compound already carries the furan‑2‑carbonyl group at this position, providing a direct starting point for structure‑guided elaboration into hypoxia‑pathway chemical probes, with the racemate enabling rapid evaluation of both enantiomers before committing to an asymmetric synthesis.

Quote Request

Request a Quote for Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.